2-(4-Hydroxy-phenyl)-chroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1 |
InChI Key |
ZLHVIYHWWQYJID-HNNXBMFYSA-N |
SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 2 4 Hydroxy Phenyl Chroman 4 One
Classical and Established Synthetic Routes for 2-(4-Hydroxy-phenyl)-chroman-4-one
Classical syntheses of the chroman-4-one core often involve cyclization reactions and the careful design of precursor molecules.
A fundamental approach to constructing the chroman-4-one scaffold is through the intramolecular cyclization of a suitable precursor. One common method involves the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. acs.orgnih.gov This reaction, when followed by cyclization, yields the chroman-4-one structure. For instance, the reaction of 2'-hydroxyacetophenone with p-anisaldehyde, followed by acid-catalyzed cyclization, is a known route.
Another established method is the acid-catalyzed reaction of resorcinols with cinnamic acids. For example, the reaction of 4-hydroxycinnamic acid with resorcinol (B1680541) in the presence of trifluoroacetic acid (TFA) and sodium acetate (B1210297) can produce 4',7-dihydroxy-4-phenyl-chroman-2-ones. semanticscholar.org This reaction is believed to proceed through a dienone-phenol rearrangement followed by a Michael-type addition and subsequent lactonization. semanticscholar.org
Furthermore, cascade radical cyclization reactions provide a direct pathway to functionalized chroman-4-ones. These reactions can be initiated by various radicals and involve the cyclization of 2-(allyloxy)arylaldehydes. nih.govresearchgate.netmdpi.com
The synthesis of 2-(4-Hydroxyphenyl)-chroman-4-one typically starts with readily available precursors. A common strategy involves the condensation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) with p-coumaric acid or its derivatives. researchgate.net
For instance, one synthetic route involves the initial reaction of p-hydroxybenzaldehyde with ethyl bromopyruvate to form an intermediate, which is then reacted with 1,3,5-trihydroxybenzene in the presence of an acid catalyst. researchgate.net Subsequent reduction of the resulting dione (B5365651) can yield the desired 2-(4-hydroxyphenyl)-3,5,7-trihydroxychroman-4-one. researchgate.net
Chemical transformations of related flavonoids can also be employed. For example, the demethylation of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one using pyridinium (B92312) chloride can yield 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. nih.gov
Advanced and Sustainable Synthetic Strategies for this compound
Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods.
Catalysts play a crucial role in enhancing the efficiency and selectivity of chroman-4-one synthesis. Metal-free radical cascade cyclizations of 2-(allyloxy)arylaldehydes have been developed, utilizing reagents like (NH4)2S2O8 as an oxidant to generate the necessary radicals. researchgate.netmdpi.com Palladium catalysis has been employed in the synthesis of related chroman-2,4-diones through a ring-opening/ring-closing reaction involving intramolecular aryloxycarbonylation. acs.org
Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and efficient one-step synthesis of chroman-4-one derivatives through base-mediated aldol condensations. acs.orgnih.gov
The principles of green chemistry aim to minimize the environmental impact of chemical processes. youtube.comyoutube.comyoutube.com These principles are increasingly being applied to the synthesis of flavonoids like 2-(4-Hydroxyphenyl)-chroman-4-one.
Key green chemistry principles include:
Waste Prevention: Designing syntheses to minimize waste generation. nih.gov One-pot reactions and cascade reactions are examples of this principle in action. nih.govnih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.com
Use of Safer Solvents and Auxiliaries: Employing less hazardous solvents or, ideally, conducting reactions in the absence of a solvent. skpharmteco.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.com Microwave-assisted synthesis can sometimes offer energy savings despite the higher temperatures. acs.orgnih.gov
Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. youtube.comyoutube.com For example, shikimic acid, a precursor for some drug syntheses, can be extracted from star anise. youtube.com
The development of solvent-free and catalyst-free methods, as well as the use of water as a solvent, are active areas of research in the green synthesis of chroman-4-ones.
Derivatization and Analog Design Based on the this compound Scaffold
The 2-(4-Hydroxyphenyl)-chroman-4-one scaffold serves as a versatile template for the design and synthesis of new analogs with potentially improved biological activities. gu.se
Synthetic modifications can be made at various positions of the chroman-4-one ring system. For example, substitutions at the C-2, C-3, C-6, and C-8 positions have been explored. gu.se Bromination at the C-3 position allows for the introduction of various functional groups through substitution reactions. gu.se
The synthesis of 2-phenyl-4H-chromen-4-one derivatives with a methylsulfonyl group at the para position of the C-2 phenyl ring has been reported, leading to compounds with selective COX-2 inhibitory activity. nih.gov Additionally, linking the 7-hydroxy group of a 4-phenylchromen-2-one to a triazole moiety via click chemistry has yielded derivatives with cytotoxic potential. nih.gov
These derivatization strategies highlight the potential of the 2-(4-Hydroxyphenyl)-chroman-4-one scaffold in the development of new therapeutic agents. gu.se
Modifications of the Phenyl Substituent and Hydroxyl Moiety
The 4-hydroxyphenyl group at the C2 position is a primary target for chemical modification. Alterations to this part of the molecule can significantly influence its properties.
One common modification is the transformation of the hydroxyl group. For instance, the hydroxyl group can be converted to a methoxy (B1213986) group. Conversely, a methoxy group can be demethylated to yield the free hydroxyl group. An example is the synthesis of 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (a flavonol, closely related to the target compound), which involves the demethylation of 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one using molten pyridinium chloride. nih.gov
Another key strategy is acylation, where an acyl group is added to the hydroxyl moiety, forming an ester. This approach can create hybrid molecules by combining the flavanone (B1672756) scaffold with other chemical entities. For example, in a study on the related flavonoid quercetin, the hydroxyl groups were targets for acylation with ferulic acid to create a new hybrid compound. mdpi.com The reactivity of the different hydroxyl groups can vary, allowing for selective modifications under specific reaction conditions. mdpi.com
Furthermore, the phenyl ring itself can be substituted. Research into chroman-4-one analogues has shown that introducing different substituents on the 2-phenyl ring can modulate activity. While some studies have explored replacing the entire phenyl group with other moieties like alkyl chains or indole (B1671886) groups, these modifications often lead to a decrease in certain biological activities, highlighting the importance of the aromatic substituent at this position. acs.org The introduction of substituents such as bromo or nitro groups onto the phenyl ring has also been explored in the synthesis of related flavone (B191248) structures. researchgate.net
Table 1: Examples of Modifications on the Phenyl Substituent and Hydroxyl Moiety
| Starting Compound | Reagent/Condition | Modified Product | Reference |
| 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one | Pyridinium chloride, 495 K | 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one | nih.gov |
| Quercetin (polyhydroxylated 2-phenyl-4H-chromen-4-one) | Ferulic acid, DCC, DMAP | 3'-ferulic ester derivative of quercetin | mdpi.com |
| 1-(2-hydroxy-5-chlorophenyl)ethenyldiphenylamine | Bromo/nitro substituted benzaldehydes | Bromo/nitro substituted 2-(5-chloro-2-hydroxyphenyl)-4H-chromen-4-ones | researchgate.net |
Structural Diversification of the Chroman-4-one Ring
The chroman-4-one nucleus is a privileged structure in medicinal chemistry, and its diversification has been a subject of extensive research. researchgate.netresearchgate.net Modifications at various positions on the chroman-4-one ring system can lead to a wide array of derivatives with distinct properties.
Structure-activity relationship (SAR) studies on chroman-4-one derivatives have revealed that substitutions at multiple positions are crucial for their activity. For instance, introducing larger, electron-withdrawing groups at the C6 and C8 positions has been shown to be favorable for certain biological activities. acs.org Similarly, substitutions at the C7 position, such as with a fluoro group, have been investigated. acs.org
The C3 position is another common site for modification. The introduction of a benzylidene group at C3 results in 3-benzylidene-4-chromanones, a class of compounds that has been synthesized and evaluated for various properties. researchgate.netresearchgate.net
The carbonyl group at the C4 position is considered essential for the activity of many chroman-4-one derivatives. Studies have shown that even minor modifications, such as the reduction of the ketone to a hydroxyl group, can lead to a significant loss of inhibitory activity against certain enzymes. acs.org This suggests that the carbonyl group may be critical for forming key hydrogen bonding interactions. acs.org
More complex structural diversification strategies include ring expansion reactions. Although demonstrated on the related thiochroman-4-one, treatment with ethyl diazo(lithio)acetate can expand the six-membered heterocyclic ring into a seven-membered tetrahydrobenzothiepin system. rsc.org Advanced catalytic methods, such as palladium-catalyzed cascade annulations, allow for the construction of complex, fused-ring systems, like dihydrocyclopenta[b]chromenes, starting from simpler precursors. acs.org
Table 2: Examples of Structural Diversification of the Chroman-4-one Ring
| Modification Type | Position(s) | Example of Resulting Structure | Reference |
| Substitution | C6, C8 | 6,8-Disubstituted chroman-4-ones | acs.org |
| Substitution | C3 | 3-Benzylidene-4-chromanones | researchgate.netresearchgate.net |
| Carbonyl Reduction | C4 | Chroman-4-ol | acs.org |
| Ring Fusion | C2, C3 | Dihydrocyclopenta[b]chromenes | acs.org |
Stereoselective Synthesis of this compound Enantiomers
The C2 carbon of this compound is a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). These stereoisomers can have different biological activities, making their separation and stereoselective synthesis a critical area of research.
The separation of enantiomers from a racemic mixture (a 1:1 mixture of both enantiomers) can be achieved using preparative chiral chromatography. acs.org This technique allows for the isolation of the individual, optically pure enantiomers, which can then be studied separately.
However, a more efficient approach is stereoselective synthesis, which aims to produce a single desired enantiomer directly. While the literature contains many methods for the synthesis of racemic flavanones, stereoselective methods are more advanced. These often involve the use of chiral auxiliaries or catalysts. The synthesis of related 2,6-disubstituted tetrahydropyran-4-ones has been achieved with high stereoselectivity using methods like the Michael addition of organometallic reagents to a dihydropyran-4-one precursor. nih.gov Such strategies rely on the controlled facial attack of a reagent on a prochiral intermediate. nih.govyoutube.com
For flavanones, classic synthetic routes involve the cyclization of 2'-hydroxychalcones. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the reagents used. Modern asymmetric synthesis provides powerful tools to control stereochemistry, such as using chiral catalysts to guide the formation of the desired stereocenter during the key bond-forming steps.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Hydroxy Phenyl Chroman 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of 2-(4-Hydroxy-phenyl)-chroman-4-one
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
Comprehensive 1D and 2D NMR Techniques for Structural Assignment
The structural assignment of flavanones is routinely accomplished using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. While specific data for this compound is not extensively published, the well-studied analogue, Naringenin (B18129) (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), provides a reliable model for interpreting its spectral features.
The ¹H NMR spectrum of a flavanone (B1672756) typically displays characteristic signals for the heterocyclic C-ring protons. The proton at C2 appears as a double doublet, coupled to the two diastereotopic protons at C3. These C3 protons, in turn, appear as separate double doublets. The aromatic protons of the A and B rings resonate in the downfield region of the spectrum.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C4) is characteristically found at a low field, typically around 190-200 ppm. The C2 and C3 carbons resonate at approximately 80 and 43 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Data extrapolated from known values of similar flavanones like Naringenin)
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 5.3-5.5 (dd) | ~80 |
| 3ax | 3.0-3.1 (dd) | ~43 |
| 3eq | 2.7-2.8 (dd) | ~43 |
| 4 | - | ~197 |
| 5 | ~7.9 (dd) | ~121 |
| 6 | ~7.1 (t) | ~122 |
| 7 | ~7.5 (t) | ~136 |
| 8 | ~7.0 (d) | ~118 |
| 4a | - | ~163 |
| 8a | - | ~117 |
| 1' | - | ~130 |
| 2', 6' | ~7.3-7.4 (d) | ~128 |
| 3', 5' | ~6.8-6.9 (d) | ~116 |
| 4' | - | ~158 |
| 4'-OH | Variable | - |
Note: dd = double doublet, t = triplet, d = doublet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Conformational Analysis and Dynamic NMR Studies of this compound
The chroman-4-one core of the molecule is not planar. The dihydropyrone ring (C-ring) typically adopts a flexible conformation, most commonly a half-chair or a sofa conformation. researchgate.net In this arrangement, the 2-(4-hydroxyphenyl) substituent can exist in either a pseudo-axial or a more stable pseudo-equatorial position. researchgate.net
Dynamic NMR studies, which involve recording spectra at different temperatures, can provide insights into the conformational dynamics of the molecule, such as the rate of ring inversion. researchgate.net For many flavanones, the energy barrier for this ring inversion is low, leading to a rapid equilibrium between conformers at room temperature. researchgate.net The preferred conformation is often one where the bulky 4-hydroxyphenyl group occupies the equatorial position to minimize steric hindrance. researchgate.net
X-ray Crystallography and Solid-State Structure of this compound and its Derivatives
X-ray crystallography offers a definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
Single-Crystal X-ray Diffraction Analysis of this compound
In the solid state, the pyrone ring of Naringenin adopts a flattened chair-like conformation. researchgate.net The 4-hydroxyphenyl substituent at the C2 position is found in an equatorial orientation, and its plane is nearly perpendicular to the plane of the chroman ring system. researchgate.net A similar conformation is observed in a racemic derivative, (R/S,E)-2-(4-hydroxyphenyl)-4-(2-phenylhydrazin-1-ylidene)chromane-5,7-diol, where the pyran ring has an envelope pucker. nih.gov
Table 2: Representative Crystallographic Data for a Naringenin Analogue (Data from (R)- and (S)-Naringenin) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Data specific to derivative |
| b (Å) | Data specific to derivative |
| c (Å) | Data specific to derivative |
| α (°) | 90 |
| β (°) | Data specific to derivative |
| γ (°) | 90 |
| Z | 2 (two independent molecules) |
| Conformation of Pyran Ring | Flattened chair-like |
| Substituent Orientation (C2) | Equatorial |
Crystal Packing and Intermolecular Interactions in this compound Solid Forms
The crystal packing of flavanones is primarily governed by a network of intermolecular hydrogen bonds. In the case of this compound, the phenolic hydroxyl group and the carbonyl oxygen are the principal sites for hydrogen bonding.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
The nominal molecular weight of this compound (C₁₅H₁₂O₃) is 240 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of flavanones under electron ionization (EI) or electrospray ionization (ESI) is well-documented and follows characteristic pathways. The most significant fragmentation mechanism is a retro-Diels-Alder (RDA) reaction occurring in the heterocyclic C-ring. This cleavage results in two primary fragment ions.
One fragment corresponds to the A-ring, and the other contains the B-ring attached to a portion of the C-ring. For this compound, the RDA cleavage is expected to yield fragment ions at m/z 136, corresponding to the A-ring portion, and m/z 104, corresponding to the 4-hydroxystyrene radical cation. Subsequent fragmentations, such as the loss of CO (28 Da) from the A-ring fragment, can also occur. nih.govresearchgate.net
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 240 | [M]⁺˙ (Molecular Ion) | - |
| 136 | [C₈H₈O₂]⁺˙ | Retro-Diels-Alder (RDA) Cleavage (A-ring fragment) |
| 121 | [C₇H₅O₂]⁺ | Loss of CH₃ from m/z 136 or RDA followed by rearrangement |
| 104 | [C₇H₄O]⁺˙ | Retro-Diels-Alder (RDA) Cleavage (B-ring fragment) |
| 93 | [C₆H₅O]⁺ | Loss of CO from the B-ring fragment after rearrangement |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. For this compound, HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula.
The molecular formula of this compound has been established as C₁₅H₁₂O₄. An exact mass for liquiritigenin (B1674857) has been reported as 256.2605 researchgate.net. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, providing a highly accurate mass-to-charge ratio. One study reported the [M-H]⁻ peak for liquiritigenin at an m/z of 255.0678 thermofisher.com.
Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. In the case of this compound, characteristic fragmentation patterns are observed. Common fragments include ions at m/z 135.0900 and 119.1453 thermofisher.com. Another study utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) monitored the transition of the precursor ion at m/z 255.0 to a product ion at m/z 119.0 to quantify liquiritigenin icm.edu.pl. These fragmentation patterns arise from the cleavage of the chroman-4-one ring system and are diagnostic for this class of flavonoids.
| Ion | m/z (reported) | Interpretation |
| [M+H]⁺ | 256.2605 researchgate.net | Protonated molecule |
| [M-H]⁻ | 255.0678 thermofisher.com | Deprotonated molecule |
| Fragment Ion | 135.0900 thermofisher.com | Resulting from cleavage of the C-ring |
| Fragment Ion | 119.1453 thermofisher.com | Resulting from further fragmentation |
| MS/MS Transition | 255.0 → 119.0 icm.edu.pl | Precursor to product ion for quantification |
Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy in the Characterization of this compound
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.
Characteristic Vibrational Signatures of the Chroman-4-one Framework
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The chroman-4-one framework of liquiritigenin possesses several key functional groups that give rise to distinct signals in its vibrational spectra.
The vibrational spectra are influenced by the hydroxyl substitutions on the phenyl rings. In hydroxy derivatives of flavone (B191248), the SERS spectra are intense, indicating that the OH groups assist in the attachment to the silver surface used in the analysis researchgate.net. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of the observed vibrational modes researchgate.net. For 7-hydroxyflavone, a prominent band at 1257 cm⁻¹ is attributed to C-H in-plane bends, while intense bands at 1604 and 1626 cm⁻¹ involve ring quinoid-like stretches in addition to C=O stretches morana-rtd.com.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (based on related compounds) |
| O-H stretch (phenolic) | 3400 - 3200 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=O stretch (ketone) | 1680 - 1660 |
| C=C stretch (aromatic) | 1620 - 1450 |
| C-O stretch (ether and phenol) | 1260 - 1000 |
| C-H bend (aromatic) | 900 - 675 |
Electronic Absorption and Circular Dichroism Properties of this compound
UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy probe the electronic transitions within a molecule and are particularly useful for studying conjugated systems and chiral compounds, respectively.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π-π* transitions within the aromatic rings and the n-π* transition of the carbonyl group. Flavonoids typically exhibit two main absorption bands in their UV-Vis spectra. Band I, appearing at longer wavelengths, is associated with the B-ring cinnamoyl system, while Band II, at shorter wavelengths, corresponds to the A-ring benzoyl system nsf.gov. For a related chalcone (B49325), two absorption peaks were observed at 261 nm and 368 nm, assigned to π-π* and n-π* transitions, respectively icm.edu.pl. In the analysis of Glycyrrhiza glabra extracts, the λmax for the methanol (B129727) extract, which contains liquiritigenin, was observed at 228 nm, 277 nm, and 319 nm ijpsdronline.com. A study on liquiritigenin in methanol presented both experimental and theoretical UV-Vis absorption spectra researchgate.net.
As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (S)- and (R)-liquiritigenin. Circular Dichroism (CD) spectroscopy is a powerful technique to study these enantiomers, as they will absorb left and right circularly polarized light differently. The CD spectra of the enantiomers of a chiral compound are mirror images of each other researchgate.net. It has been reported that the CD spectra obtained for the enantiomers of liquiritigenin are consistent with previously published data nih.gov. The differential absorption of the enantiomers can be observed, with one enantiomer showing a positive Cotton effect and the other a negative one nih.gov. This technique is not only crucial for determining the absolute configuration of the enantiomers but can also be used to determine the enantiomeric purity of a sample nih.gov.
| Spectroscopic Technique | Observed Features for this compound and Related Compounds |
| UV-Vis Spectroscopy | Band I and Band II absorptions characteristic of flavonoids nsf.gov. λmax values reported for extracts containing the compound at 228, 277, and 319 nm in methanol ijpsdronline.com. |
| Circular Dichroism (CD) Spectroscopy | Mirror-image spectra for (S)- and (R)-enantiomers. Allows for the determination of absolute configuration and enantiomeric purity researchgate.netnih.govnih.gov. |
Molecular and Cellular Mechanisms of Action of 2 4 Hydroxy Phenyl Chroman 4 One
Receptor Binding and Ligand-Target Interaction Studies of 2-(4-Hydroxy-phenyl)-chroman-4-one
Molecular Docking and Dynamics Simulations with Biological Macromolecules
Computational studies, including molecular docking and dynamics simulations, have been instrumental in predicting and analyzing the binding of this compound to various biological macromolecules. These in silico methods provide insights into binding affinities and the specific molecular interactions that stabilize the ligand-target complex.
Molecular docking studies have shown that this compound can fit into the binding cavities of several proteins. For instance, docking with Aldose Reductase (AR) revealed that this compound forms two hydrogen bonds with Asn160 and Ile260 residues, along with three Pi-Pi interactions with Trp20 and His110. nih.gov Similarly, its interaction with Microtubule Affinity-Regulating Kinase 4 (MARK4) is characterized by a strong binding affinity and a hydrogen bond with the GLU100 amino acid residue within the kinase domain.
Further studies have identified its potential to interact with key proteins involved in various signaling pathways and diseases. Docking simulations with proteins such as Vascular Endothelial Growth Factor A (VEGFA), Proto-oncogene tyrosine-protein kinase Src (Src), and Kinase Insert Domain Receptor (KDR) have been performed to understand its role in diabetic angiopathies. nih.govfrontiersin.org The compound has also been docked with antioxidant enzymes like catalase and glutathione (B108866) peroxidase (GPx), showing significant binding affinities. nih.gov In the context of viral diseases, it has been shown to form strong hydrogen bonds with key amino acid residues (HIS41 and CYS145) of the 3CLpro protein of coronaviruses. indexcopernicus.com
The stability of these interactions is often further confirmed by molecular dynamics simulations, which show minimal deviations in the protein-ligand complex over time, suggesting stable binding. tandfonline.com
Table 1: Molecular Docking and Interaction Data
| Target Macromolecule | Binding Affinity / Score | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Aldose Reductase (AR) | -5.78 kcal/mol (ΔG°) | Asn160, Ile260, Trp20, His110 | Hydrogen Bonds, Pi-Pi Interactions nih.gov |
| Microtubule Affinity-Regulating Kinase 4 (MARK4) | -7.8 kcal/mol | GLU100 | Hydrogen Bond |
| Catalase (S-enantiomer) | -10.1 kcal/mol | Not specified | Not specified nih.gov |
| Glutathione Peroxidase (GPx) (S-enantiomer) | -7.1 kcal/mol | Not specified | Not specified nih.gov |
| Vascular Endothelial Growth Factor A (VEGFA) | 98.78 (LibDock Score) | Not specified | Not specified frontiersin.org |
| Proto-oncogene tyrosine-protein kinase Src (Src) | 104.87 (LibDock Score) | Not specified | Not specified frontiersin.org |
| Alpha-2-macroglobulin (α2M) | Not specified | Not specified | Hydrogen bonds, van der Waals forces, pi interactions tandfonline.com |
In Vitro Binding Affinity Assays with Specific Target Proteins
In vitro binding assays provide experimental validation for the interactions predicted by computational models. These assays quantify the binding affinity of this compound to its target proteins.
Fluorescence-based binding assays have confirmed the interaction between this compound and MARK4. These experiments measure changes in the intrinsic fluorescence of the protein upon ligand binding to determine the binding affinity. Studies on its interaction with alpha-2-macroglobulin (α2M), a major plasma proteinase inhibitor, used absorption spectroscopy and fluorescence measurements to establish the formation of a complex with a moderate binding constant (kb) in the order of 10^4. tandfonline.com The distance between the compound and the amino acids of α2M was determined to be 2.82 nm via Förster resonance energy transfer (FRET). tandfonline.com
Furthermore, binding studies with Aldose Reductase (AR) have shown a high spontaneous affinity, with a binding affinity constant (Ka) ranging from 1.94 to 7.88 x 10^4. nih.gov The interaction with G protein-coupled inwardly rectifying potassium (KIR3) channels has also been investigated, revealing that the compound directly binds to an extracellular site on the channel. nih.gov
Enzymatic Modulation and Inhibition Kinetics by this compound
Investigation of Enzyme Active Site Interactions
This compound is known to modulate the activity of various enzymes, often by interacting directly with their active sites. As detailed in molecular docking studies, its interaction with the Aldose Reductase active site involves specific hydrogen bonds and Pi-Pi stacking with key amino acid residues. nih.gov For competitive inhibitors, this interaction within the active site physically blocks the substrate from binding. youtube.com In other cases, the compound may bind to an allosteric site, a location distinct from the active site, inducing a conformational change in the enzyme that affects its catalytic efficiency. youtube.com
Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)
Kinetic studies are crucial for elucidating the precise mechanism of enzyme inhibition. Research has shown that this compound inhibits Aldose Reductase (AR) with an IC50 value of 2.6 μM. nih.gov The mechanism of inhibition was determined to be uncompetitive, meaning it binds to the enzyme-substrate complex, not the free enzyme. nih.govyoutube.com
In contrast, its inhibitory action on other enzymes, such as mushroom tyrosinase, has been characterized as competitive. nih.gov Competitive inhibition occurs when the inhibitor vies with the substrate for the same active site on the enzyme. youtube.com This type of inhibition can typically be overcome by increasing the substrate concentration. youtube.com
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 Value | Inhibition Mechanism | Inhibition Constant (Ki) |
|---|---|---|---|
| Aldose Reductase (AR) | 2.6 μM | Uncompetitive nih.gov | Not specified |
| Microtubule Affinity-Regulating Kinase 4 (MARK4) | 10.0 ± 1.33 μM (in SH-SY5Y cells) | Inhibitor | Not specified |
Modulation of Intracellular Signaling Pathways by this compound in Cellular Models
This compound significantly influences cellular function by modulating multiple intracellular signaling pathways, which are complex networks that govern cellular responses like proliferation, inflammation, and apoptosis. nih.govresearchgate.netnih.gov
One of the primary pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway . This compound has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory responses. nih.govresearchgate.net This inhibition can occur through the upstream regulation of pathways like the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govnih.gov
The PI3K/Akt/mTOR signaling cascade , which is crucial for cell growth and survival, is another major target. researchgate.netmdpi.com Studies have demonstrated that this compound can inhibit the phosphorylation of both Akt and mTOR, thereby downregulating this pathway. nih.govresearchgate.net This modulation can be initiated by the inhibition of upstream receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov In some cellular models, this compound has been found to downregulate the PI3K/Akt/CREB5 pathway. nih.gov
Additionally, the compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathways , including the Extracellular signal-Regulated Kinases (ERK). nih.govresearchgate.netmdpi.com It can reduce the phosphorylation of ERK1/2, thereby inhibiting downstream signaling. nih.gov
Recent research has also uncovered its role in regulating the FKBP4/NR3C1/NRF2 axis . nih.gov It was found to suppress the expression of FKBP4, which in turn regulates the nuclear translocation of NR3C1 and the protein levels of NRF2, a key regulator of cellular antioxidant responses. nih.govnih.gov
These modulatory effects on key signaling cascades underscore the compound's ability to influence fundamental cellular processes such as inflammation, proliferation, and oxidative stress responses. nih.govresearchgate.netnih.gov
Effects on Protein Kinase Cascades
Liquiritigenin (B1674857) exerts significant influence on several protein kinase cascades that are crucial for cell regulation. Its anticancer activities are partly attributed to its ability to modulate signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathways. nih.gov
In hepatocellular carcinoma cells (PLC/PRL/5 and HepG2), liquiritigenin has been shown to suppress the phosphorylation of extracellular signal-regulated kinases (ERKs), which are part of the MAPK pathway. nih.gov This reduction in ERK phosphorylation hinders their translocation to the nucleus, a key step in promoting cell proliferation and inhibiting apoptosis. nih.gov Conversely, in the same cell lines, liquiritigenin enhances the activation of other MAPK members, c-Jun N-terminal kinase (JNK) and p38. nih.gov In neuroprotection models, liquiritigenin and its isomer isoliquiritigenin (B1662430) have been found to decrease the phosphorylation of MAPKs following glutamate-induced toxicity. nih.gov
Furthermore, studies have indicated that the activation of AMP-activated protein kinase (AMPK) is a potential mechanism of action. While one study noted that liquiritin, a glycoside of liquiritigenin, does not significantly induce Akt phosphorylation, it does activate AMPK. nih.gov The activation of AMPK can, in turn, regulate the mTOR/p70S6K pathway, which is involved in protein synthesis and cell growth. nih.gov
| Pathway | Effect of Liquiritigenin | Cell Line/Model | Reference |
| MAPK/ERK | ↓ Phosphorylation, ↓ Nuclear Translocation | PLC/PRL/5, HepG2 | nih.gov |
| MAPK (JNK, p38) | ↑ Activation | PLC/PRL/5, HepG2 | nih.gov |
| PI3K/Akt/mTOR | Modulation | General Cancer Models | nih.gov |
| AMPK | ↑ Activation (by Liquiritin) | Cardiomyocytes | nih.gov |
Regulation of Gene Expression at the Transcriptional and Translational Levels
Liquiritigenin modulates gene expression through various mechanisms, impacting inflammatory responses, cell cycle, and apoptosis.
A key target is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov In Raw264.7 macrophage cells stimulated with lipopolysaccharide (LPS), liquiritigenin inhibits the activation of NF-κB. nih.gov It achieves this by preventing the phosphorylation and subsequent degradation of I-κBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This inhibition of NF-κB activation leads to the downregulation of its target genes, including inducible nitric oxide synthase (iNOS) and proinflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
In the context of breast cancer, liquiritigenin has been shown to increase the mRNA and protein expression of breast cancer 1 (BRCA1). nih.gov This is accompanied by a decrease in the activity of DNA methyltransferase (DNMT) and the downregulation of DNMT1, DNMT3a, and DNMT3b. nih.gov By inhibiting DNMT activity, liquiritigenin can increase the transcriptional activity of genes like BRCA1. nih.gov It also upregulates the expression of p21 and growth arrest and DNA-damage-inducible 45 alpha (GADD45A). nih.gov
Furthermore, in breast cancer cell lines, liquiritigenin can upregulate miR-383-5p. nih.gov This microRNA, in turn, targets and inhibits the expression of connective tissue growth factor (CTGF), a protein involved in cell proliferation, migration, and invasion. nih.gov Liquiritigenin also acts as a selective agonist for the estrogen receptor β (ERβ), which can induce the expression of RNF146, a protein with neuroprotective activities. wikipedia.orgfrontiersin.org
| Gene/Factor | Effect of Liquiritigenin | Cellular Context | Consequence | Reference |
| NF-κB | ↓ Activation | Macrophages (Raw264.7) | ↓ Expression of iNOS, TNF-α, IL-1β, IL-6 | nih.gov |
| BRCA1 | ↑ mRNA and Protein Expression | Triple-Negative Breast Cancer Cells (MDA-MB-231, BT549) | Inhibition of malignant behavior | nih.gov |
| DNMTs | ↓ Activity and Expression | Triple-Negative Breast Cancer Cells (MDA-MB-231, BT549) | ↑ BRCA1 expression | nih.gov |
| miR-383-5p | ↑ Upregulation | Breast Cancer Cells | ↓ CTGF expression | nih.gov |
| CTGF | ↓ Expression (via miR-383-5p) | Breast Cancer Cells | ↓ Proliferation, migration, invasion | nih.gov |
| RNF146 | ↑ mRNA and Protein Expression (via ERβ) | SH-SY5Y cells | Neuroprotection | frontiersin.org |
Cellular Responses and Phenotypes Induced by this compound (In Vitro)
In vitro studies have elucidated several cellular responses to liquiritigenin, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
Liquiritigenin exhibits significant antioxidant properties. nih.govfrontiersin.org It has the capacity to scavenge free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.govmdpi.com The radical scavenging activity of liquiritigenin is believed to occur through a hydrogen atom transfer mechanism. nih.gov
A primary mechanism of its antioxidant effect is the induction of the transcription factor NF-E2-related factor 2 (Nrf2). researchgate.net Nrf2 is a key regulator of antioxidant response elements, leading to the expression of various antioxidant and phase II detoxification enzymes. researchgate.netnih.gov
In several cell models, liquiritigenin has been shown to counteract oxidative stress. For instance, in hepatocellular carcinoma cells, it induces the production of intracellular reactive oxygen species (ROS), which can trigger apoptosis. nih.gov However, in other contexts, such as glutamate-induced toxicity in HT22 mouse hippocampal neuronal cells, pretreatment with liquiritigenin shows protective effects against cell cytotoxicity and ROS production. nih.gov This suggests its role in modulating redox balance is context-dependent. nih.gov The induction of apoptosis in SMMC-7721 cells by liquiritigenin is associated with the generation of ROS and the depletion of antioxidant enzymes.
Anti-inflammatory Pathways in Cell-Based Assays
The anti-inflammatory effects of liquiritigenin are well-documented in cell-based assays. wikipedia.orgnih.gov As previously mentioned, a major pathway for its anti-inflammatory action is the inhibition of NF-κB activation in macrophages. nih.gov
In LPS-stimulated Raw264.7 macrophage cells, liquiritigenin dose-dependently suppresses the production of nitric oxide (NO) by inhibiting the expression of iNOS at both the mRNA and protein levels. nih.gov It also significantly reduces the secretion of key proinflammatory cytokines. nih.gov
| Cell Line | Stimulus | Effect of Liquiritigenin | Reference |
| Raw264.7 Macrophages | LPS | ↓ NF-κB activation, ↓ iNOS expression, ↓ production of TNF-α, IL-1β, IL-6 | nih.gov |
| BV2 Microglia | LPS | ↓ iNOS and COX-2 expression, ↓ NO production | mdpi.com |
Cellular Proliferation and Apoptosis Modulation in Specific Cell Lines
Liquiritigenin has been demonstrated to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.gov
Hepatocellular Carcinoma (HCC): In PLC/PRL/5 and HepG2 cells, liquiritigenin significantly reduces cell viability and enhances the apoptotic rate. nih.gov This is accompanied by an increase in caspase-3 activity and the expression of cleaved PARP, a hallmark of apoptosis. nih.gov Similarly, in SMMC-7721 cells, liquiritigenin decreases cell viability in a dose-dependent manner and induces morphological changes characteristic of apoptosis, such as chromatin condensation.
Breast Cancer: In triple-negative breast cancer cell lines MDA-MB-231 and BT549, high concentrations of liquiritigenin decrease cell viability and increase apoptosis, associated with enhanced Caspase-3 activity. nih.gov It also reduces the invasive and migratory capabilities of these cells, upregulating E-cadherin and downregulating N-cadherin, vimentin, and MMP9. nih.gov In other breast cancer cell lines, liquiritigenin inhibits proliferation, migration, and invasion while promoting apoptosis by upregulating miR-383-5p and subsequently inhibiting CTGF. nih.gov
The pro-apoptotic effects of liquiritigenin are often linked to the mitochondrial pathway, involving the production of ROS, disruption of the mitochondrial membrane potential, and modulation of Bcl-2 family proteins.
| Cell Line | Effect | Mechanism | Reference |
| PLC/PRL/5, HepG2 (HCC) | ↓ Viability, ↑ Apoptosis | ↑ Caspase-3 activity, ↑ Cleaved PARP, ↑ ROS | nih.gov |
| SMMC-7721 (HCC) | ↓ Viability, ↑ Apoptosis | ↑ Caspase-3 activity, ↑ p53, ↓ Bcl-2, ↑ ROS | |
| MDA-MB-231, BT549 (Breast Cancer) | ↓ Viability, ↑ Apoptosis, ↓ Invasion/Migration | ↑ Caspase-3 activity, ↑ BRCA1, ↓ DNMT activity | nih.gov |
| Breast Cancer Cells | ↓ Proliferation, Migration, Invasion; ↑ Apoptosis | ↑ miR-383-5p, ↓ CTGF | nih.gov |
Computational and Theoretical Investigations of 2 4 Hydroxy Phenyl Chroman 4 One
Quantum Chemical Calculations for Electronic Properties and Reactivity of 2-(4-Hydroxy-phenyl)-chroman-4-one
Quantum chemical calculations are instrumental in understanding the intrinsic electronic characteristics of this compound, which dictate its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.net For this compound, DFT studies focus on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. ijarset.com A small energy gap suggests high chemical reactivity and low kinetic stability. ijarset.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ias.ac.inmdpi.com The MEP map illustrates regions of negative potential (electron-rich), typically around electronegative atoms like oxygen, and regions of positive potential (electron-poor), usually near hydrogen atoms. ijarset.comresearchgate.net In this compound, the most negative regions are anticipated around the carbonyl oxygen and the hydroxyl groups, indicating these are the primary sites for electrophilic attack. The positive regions are expected around the hydroxyl hydrogens, making them susceptible to nucleophilic attack. researchgate.netresearchgate.net
Table 1: Calculated Electronic Properties of this compound (Illustrative Data based on similar compounds)
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV | ijarset.comnih.gov |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV | ijarset.comnih.gov |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.5 eV | researchgate.netresearchgate.net |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | ~ -3.75 eV | researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.25 eV | ijarset.com |
| Electrophilicity Index (ω) | µ² / 2η | ~ 3.125 eV | researchgate.net |
Note: The values presented are illustrative and based on DFT calculations for structurally related phenolic and chromone (B188151) compounds. Actual values may vary depending on the specific level of theory and basis set used.
Computational methods, particularly DFT, are widely employed to predict and interpret the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. researchgate.netorientjchem.org Theoretical calculations of vibrational frequencies help in the precise assignment of experimental spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of functional groups. orientjchem.orgresearchgate.net
For this compound, key vibrational modes include the C=O stretching of the chroman-4-one core, O-H stretching of the phenolic hydroxyl group, C-O-C stretching of the pyran ring, and various C-H and C=C aromatic stretching and bending modes. researchgate.net Discrepancies between calculated and experimental wavenumbers can often be reconciled by applying a scaling factor to the computational data. orientjchem.org These theoretical spectra serve as a powerful tool for structural confirmation.
Table 2: Predicted vs. Typical Experimental Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|---|
| O-H (Phenolic) | Stretching | ~3600 | ~3400 (broad) | researchgate.net |
| C-H (Aromatic) | Stretching | ~3100 | ~3050 | orientjchem.org |
| C=O (Ketone) | Stretching | ~1690 | ~1665 | researchgate.net |
| C=C (Aromatic) | Stretching | ~1610, 1500 | ~1600, 1490 | orientjchem.orgresearchgate.net |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 | ~1240 | orientjchem.org |
Note: Calculated values are often higher than experimental ones due to the harmonic approximation in the calculations and the absence of intermolecular interactions in the gas phase model.
Molecular Dynamics Simulations and Conformational Landscape of this compound
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and interactions with the surrounding environment. nih.govmdpi.com
To understand the molecular basis of its biological activity, this compound is often studied in complex with target proteins using molecular docking and MD simulations. nih.govacs.orgresearchgate.net Molecular docking predicts the preferred binding orientation of the ligand within the protein's active site. acs.org Following docking, MD simulations are performed on the protein-ligand complex to assess the stability of the binding pose and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.govresearchgate.net
A crucial output of these simulations is the calculation of the binding free energy (ΔG), which quantifies the affinity of the ligand for the protein. nih.govnih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate these energies. researchgate.net A lower, more negative binding free energy indicates a stronger and more stable interaction. acs.org For example, molecular docking studies of this compound with Vascular Endothelial Growth Factor A (VEGFA), a protein associated with angiogenesis, have been performed to evaluate its binding ability. acs.org
Table 3: Molecular Docking Results for this compound with VEGFA
| Target Protein | Ligand | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues (Illustrative) | Reference |
|---|
| VEGFA | this compound | -6.7 | Cys51, Asp54, His78 | acs.org |
Note: The specific interacting residues are illustrative of the types of amino acids typically found in a binding pocket that would interact with a phenolic ligand.
Structure-Activity Relationship (SAR) and Chemoinformatics Approaches for this compound
Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological effects. nih.gov Chemoinformatics employs computational tools to analyze chemical information, predict properties, and guide the design of new compounds. nih.gov
For this compound, SAR studies highlight the importance of its key structural motifs. The dihydroxy substitution pattern is crucial for many of its biological activities. ebi.ac.uk For example, it acts as a selective agonist for the estrogen receptor β (ERβ), a property attributed to its specific phenolic structure which allows it to fit into the receptor's binding pocket and recruit necessary coactivators. ebi.ac.uk Comparative studies with its structural isomer, isoliquiritigenin (B1662430), reveal that the chalcone (B49325) versus flavanone (B1672756) scaffold dramatically affects properties like antibacterial activity. ebi.ac.uk
Chemoinformatics approaches can predict "drug-likeness" based on rules like Lipinski's Rule of Five, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov These predictions help to assess the potential of a compound as a therapeutic agent early in the discovery process. For this compound, its molecular weight, hydrogen bond donor/acceptor count, and lipophilicity generally fall within the ranges defined for orally bioavailable drugs. nih.gov
| (S)-stereochemistry at C2 | The specific stereoisomer found in nature, which can lead to stereoselective binding with chiral protein targets. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is widely used to predict the activity of new derivatives and to understand the structural features crucial for their function. nih.gov
Several QSAR studies have been conducted on derivatives of chroman-4-ones, chalcones (precursors to flavanones), and specifically on liquiritigenin (B1674857) derivatives to elucidate the key structural requirements for various biological activities.
3D-QSAR Studies on Liquiritigenin Derivatives:
A significant investigation focused on a series of liquiritigenin derivatives as inhibitors of Butyrylcholinesterase (BuChE), a key enzyme target in the management of Alzheimer's disease. nih.govresearchgate.net The study employed two prominent 3D-QSAR methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net
CoMFA analyzes the steric and electrostatic fields of the molecules.
CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. researchgate.net
Both methods yielded robust models with high predictive power, indicating a strong correlation between the 3D structural properties of the liquiritigenin derivatives and their BuChE inhibitory activity. nih.govresearchgate.net The statistical robustness of these models was confirmed through internal and external validation, as well as Y-randomization tests to rule out chance correlations. researchgate.net The contour maps generated from these models provide a visual guide, highlighting regions where modifications to the lead structure would likely enhance or diminish activity. researchgate.net
Statistical Results of CoMFA and CoMSIA Models for Liquiritigenin Derivatives
| Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | R²pred (External Validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.91 | 0.62 | 0.85 | nih.govresearchgate.net |
| CoMSIA | 0.92 | 0.59 | 0.83 | nih.govresearchgate.net |
QSAR Studies on Related Chromone and Chalcone Scaffolds:
Research on the broader class of chromone derivatives has also provided valuable insights. A 3D-QSAR study on chromone derivatives as monoamine oxidase (MAO) inhibitors developed a statistically significant model (R² = 0.9064, Q² = 0.8239), which was then used for virtual screening to identify new potential inhibitors. nih.gov Similarly, QSAR models for chalcone derivatives have been developed for various activities, including anticancer and antiviral effects. researchgate.netresearchgate.net For instance, a 2D-QSAR model for chalcones as H1N1 virus neuraminidase inhibitors indicated that electrostatic parameters enhanced bioactivity, while steric bulk was detrimental. researchgate.net Another study on chalcone derivatives with antitubercular activity used QSAR models to prioritize compounds for synthesis and testing. nih.gov These studies collectively underscore the importance of the electronic and steric properties of substituents on the core ring structure for biological activity.
Pharmacophore Elucidation and Molecular Similarity Analysis
Pharmacophore modeling and molecular similarity analysis are essential tools for understanding ligand-receptor interactions and for designing new molecules with desired biological activities. drugdesign.org A pharmacophore represents the specific three-dimensional arrangement of chemical features essential for a molecule to exert a particular biological effect. drugdesign.org Molecular similarity analysis quantifies the likeness of molecules based on their structural or physicochemical properties. uniroma1.it
Pharmacophore Models for Chromone Derivatives:
For the chromone (1-benzopyran-4-one) scaffold, which is the core of this compound, pharmacophore modeling has been successfully applied. In a study on chromone derivatives as MAO inhibitors, a five-point pharmacophore model, designated AHRRR_1, was identified as the best model. nih.gov This model consists of:
One Hydrogen Bond Acceptor (A)
One Hydrophobic group (H)
Three Aromatic Rings (R)
The development of such a model is crucial for virtual screening campaigns, allowing for the rapid filtering of large compound libraries to identify novel molecules that fit the essential features required for MAO inhibition. nih.gov The intact carbonyl group and specific substitutions on the chroman-4-one ring have been identified as critical features for the inhibitory activity of related compounds against other targets like SIRT2. acs.org
Key Pharmacophore Features for Chromone Scaffolds
| Feature | Description | Importance | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | Typically an electronegative atom like oxygen (e.g., the carbonyl group at C4). | Crucial for interaction with receptor sites. The carbonyl group is often an essential feature. | nih.govacs.org |
| Aromatic Rings | The fused benzene (B151609) ring of the chromone and the phenyl substituent. | Essential for π-π stacking and hydrophobic interactions within the binding pocket. | nih.gov |
| Hydrophobic Group | Can be an alkyl or aryl group. | Contributes to binding affinity through hydrophobic interactions. | nih.gov |
| Hydrogen Bond Donor | Hydroxyl groups, such as the one at the 4'-position of the phenyl ring. | Can form key hydrogen bonds with amino acid residues in the target protein. | researchgate.net |
Molecular Similarity Analysis:
Molecular similarity is the foundation of QSAR methods like CoMSIA (Comparative Molecular Similarity Indices Analysis). researchgate.net The CoMSIA models developed for liquiritigenin derivatives directly correlate similarity indices—calculated for steric, electrostatic, hydrophobic, and hydrogen bond fields—with biological activity. nih.govresearchgate.net This analysis helps in understanding how subtle changes in the physicochemical properties across a series of molecules lead to variations in their biological effects. The principle that structurally similar molecules are likely to have similar biological properties is a cornerstone of this approach, guiding the rational design of new derivatives by making targeted modifications to a known active compound. uniroma1.it
Advanced Research Applications and Methodological Contributions of 2 4 Hydroxy Phenyl Chroman 4 One
Development of 2-(4-Hydroxy-phenyl)-chroman-4-one as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. This compound has emerged as a valuable chemical probe, particularly in the study of lipid metabolism.
Research has identified this compound as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov SREBPs are critical transcription factors that control the expression of genes involved in the synthesis of fatty acids and cholesterol. nih.gov In studies using human hepatoma Huh-7 cells, this compound was shown to impair the activity of the fatty acid synthase promoter and reduce the activation of SREBPs and the expression of their target genes. nih.gov This inhibitory action leads to the suppression of de novo fatty acid and cholesterol synthesis. nih.gov Consequently, this compound is utilized as a chemical probe to investigate the SREBP signaling pathway and its role in metabolic disorders like hepatic steatosis (fatty liver disease) and dyslipidemia. nih.govwikipedia.orgncats.io
Beyond lipid metabolism, this flavanone (B1672756) has been employed in in-vitro screening assays to explore its interactions with other biological targets. For instance, it was assayed for its intrinsic activity at human mu, delta, and kappa opioid receptors expressed in Chinese Hamster Ovary (CHO) cell membranes, demonstrating its utility in broader pharmacological research to identify potential off-target effects or new therapeutic applications. ncats.io
Role of this compound in the Design of Novel Bioactive Scaffolds
The chroman-4-one core of this compound represents a privileged scaffold in medicinal chemistry. A scaffold is the core chemical structure of a molecule responsible for the general spatial arrangement of its functional groups. The flavanone scaffold is a common feature in many naturally occurring, biologically active compounds. niper.gov.in
The chroman-4-one scaffold is a key building block for the synthesis of more complex molecules. Researchers have synthesized and evaluated series of substituted chroman-4-one and chromone (B188151) derivatives as selective inhibitors for specific enzymes. acs.org For example, derivatives of 2-alkyl-substituted chroman-4-ones have been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders. acs.org In these studies, the chroman-4-one core was systematically modified at various positions to understand the structure-activity relationship (SAR), demonstrating its role as a foundational scaffold for generating new bioactive agents. acs.org The research concluded that an intact carbonyl group and specific substitutions on the aromatic ring of the chroman-4-one scaffold were crucial for high inhibitory potency. acs.org
Scaffold hopping is a crucial strategy in modern drug discovery where the core structure (scaffold) of a known active compound is replaced with a structurally different core, with the goal of identifying new molecules that retain the desired biological activity but possess improved properties. niper.gov.inbhsai.org This approach helps to overcome issues with toxicity, patentability, or poor pharmacokinetic profiles of an initial lead compound. niper.gov.innih.gov
The this compound scaffold serves as a starting point for such strategies. By replacing the chroman-4-one core with other heterocyclic systems (a process known as bioisosteric replacement or scaffold hopping), medicinal chemists can generate novel chemical entities. nih.gov For instance, research on flavonoid analogues has shown that scaffold-hopped versions of flavones, which share a similar phenylchromone backbone, can lead to compounds with enhanced biological activities and lower toxicity. niper.gov.in
In lead optimization, the chroman-4-one scaffold can be systematically modified. This process might involve introducing different substituents, altering stereochemistry, or making other structural changes to enhance potency and selectivity. An example is the optimization of thienopyrimidinone-based inhibitors, where a key hit compound was selected for isosteric replacement of its thiophene (B33073) ring, leading to a novel series of highly active quinazolinone inhibitors. nih.gov This illustrates how a core structure, analogous to the chroman-4-one in flavanones, can be systematically evolved to create superior therapeutic candidates.
Analytical Method Development for Research-Scale Detection and Quantification of this compound
Accurate detection and quantification are essential for studying the properties and applications of this compound. Various analytical techniques have been developed for this purpose.
Chromatographic methods are the cornerstone for the analysis of flavanones, providing high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of flavonoids. mdpi.comajrms.com Methods have been developed for the quantification of flavanones in various matrices, including biological samples and plant extracts. ncats.iomdpi.com HPLC is often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). LC-MS/MS, in particular, is a powerful technique for identifying and quantifying this compound and its metabolites. nih.govnih.gov For example, LC-MS/MS has been used to study the oxidation of this compound by human cytochrome P450 enzymes, identifying various di-hydroxylated products. nih.govnih.gov The high sensitivity of these methods allows for detailed pharmacokinetic studies. frontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique. A preparative synthetic method has been reported for all seven possible monohydroxyflavanone isomers, with characterization performed using a GC-MS system. jst.go.jp This method allows for the separation and identification of each isomer based on their distinct mass spectra, which is crucial for metabolism and oxidation studies. jst.go.jp
| Technique | Column Details | Mobile Phase / Conditions | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC-MS/MS | C18 (5µm, 150 mm × 4.6 mm) | Water (0.1% formic acid), acetonitrile (B52724), methanol (B129727) (35/52/13 v/v/v) | ESI in negative mode (MRM) | Quantification of 2'-hydroxyflavanone (B191500) in mouse blood for pharmacokinetic studies. | frontiersin.org |
| LC-MS/MS | Not specified | Not specified | Positive ion fragmentation | Analysis of oxidation products of hydroxyflavanones by human P450 enzymes. | nih.govnih.gov |
| GC-MS | DB-5 capillary column | Temperature programming | Mass Spectrometry | Separation and characterization of seven monohydroxyflavanone isomers. | jst.go.jp |
| HPLC-DAD | Poroshell 120 EC C18 (2.7 μm, 2.1 × 100 mm) | Water (A) and acetonitrile with 0.1% acetic acid (B) | DAD at 350 nm | Validation of method for flavonoid derivatives in spinach extracts. | mdpi.com |
Spectrophotometric assays offer a simpler, more accessible method for quantification, often used for determining purity and concentration in research settings. Flavonoids, including flavanones, absorb light in the ultraviolet-visible (UV-Vis) range due to their aromatic ring systems. hebmu.edu.cn The concentration of a solution of this compound can be determined by measuring its absorbance at its maximum absorption wavelength (λmax) and applying the Beer-Lambert law. While specific protocols for this compound are part of routine laboratory procedures, the general principle involves creating a calibration curve with standards of known concentration. nih.gov The use of chromogenic reagents can also enhance specificity and sensitivity. nih.gov
Electrochemical assays provide a highly sensitive alternative for the detection of phenolic compounds like this compound. rjraap.com These methods are based on the electrochemical oxidation of the phenolic hydroxyl group. Voltammetric techniques, often using chemically modified electrodes, can be employed for the sensitive determination of flavanones. rjraap.com For example, an electrochemical method was developed for detecting 4-hydroxyphenylacetate (B1229458) (a related phenolic acid) based on the allosteric activation of a bacterial reductase, where the resulting production of hydrogen peroxide was measured amperometrically. nih.gov This principle of linking enzymatic activity to an electrochemical signal can be adapted for developing specific biosensors for other phenolic compounds.
Bio-Inspired Synthesis and Isolation Strategies for this compound from Natural Sources (if applicable, focusing on isolation methodology)
This compound is a naturally occurring flavonoid. wikipedia.org It has been identified in a variety of plants, including carnations (Dianthus caryophyllus), celery, red peppers, citrus fruits, parsley, berries, tea, and onions. wikipedia.orgnih.gov
The isolation of this and other flavonoids from natural sources relies on standard phytochemical extraction and purification techniques. A typical isolation process involves the following steps:
Extraction: The plant material is first dried and ground, then extracted with a sequence of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and finally methanol or ethanol, to separate compounds based on their solubility. Flavonoids are typically found in the more polar fractions.
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to isolate the individual compounds.
Paper Chromatography (PC) and Thin-Layer Chromatography (TLC) on cellulose (B213188) or silica (B1680970) gel are classic methods used for the initial separation and screening of flavonoids. hebmu.edu.cn The compounds are identified by their relative mobility (Rf values) and their appearance under UV light, often enhanced by spray reagents. hebmu.edu.cn
Column Chromatography using silica gel or Sephadex is employed for preparative scale separation to obtain larger quantities of the pure compound.
High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is used for the final purification of the compound to a high degree of purity.
Bio-inspired synthesis often mimics the biosynthetic pathways found in nature. The synthesis of this compound can be achieved through the acid-catalyzed cyclization of the corresponding 2'-hydroxychalcone, which is a key intermediate in the plant biosynthesis of flavonoids. jst.go.jp
Future Research Directions and Unexplored Avenues for 2 4 Hydroxy Phenyl Chroman 4 One
Discovery of Novel Synthetic Routes and Reaction Pathways
The synthesis of 2-(4-Hydroxy-phenyl)-chroman-4-one and its derivatives is a cornerstone of its continued investigation. While traditional methods like the Claisen-Schmidt condensation followed by intramolecular cyclization are well-established, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies. benthamdirect.comtandfonline.cominnovareacademics.in
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of flavanones. benthamdirect.com This includes the use of environmentally friendly solvents like water or ionic liquids, and the development of solvent-free solid-state reactions. benthamdirect.comtandfonline.comexcelpublication.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing flavanones with high yields. ijcmas.com These methods aim to reduce hazardous waste and energy consumption, making the production of this compound more economical and environmentally benign. benthamdirect.com
Catalytic Innovations: Research is ongoing to discover novel catalysts that can improve the efficiency and selectivity of flavanone (B1672756) synthesis. This includes the use of organocatalysts like piperidine (B6355638) and base additives, as well as metal-based catalysts. tandfonline.com For instance, palladium(II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones has been shown to be a versatile method for producing a variety of flavones and flavanones. nih.gov The development of reusable catalysts, such as ionic liquids and biogenic nanoparticles, is also a key area of focus. excelpublication.comijcmas.comchimicatechnoacta.ru
Novel Reaction Pathways: Beyond optimizing existing routes, researchers are exploring entirely new reaction pathways. This includes the photochemical dearomatization of 4-hydroxycoumarins to synthesize chromanone scaffolds and the Vilsmeier-Haack reaction for the formylation of 4-hydroxycoumarin (B602359) derivatives. rsc.orgarabjchem.org These novel pathways could provide access to a wider range of structurally diverse analogs of this compound with potentially unique biological activities.
Identification of Undiscovered Molecular Targets and Mechanistic Pathways
A significant area of future research lies in uncovering the full spectrum of molecular targets and signaling pathways modulated by this compound. While its effects on certain targets are known, a comprehensive understanding of its mechanism of action is still evolving.
Broadening the Target Landscape: Current research has identified this compound as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid biosynthesis. nih.gov Future studies will likely employ advanced proteomic and transcriptomic approaches to identify additional, previously unknown protein binding partners. This could reveal novel therapeutic applications for this compound.
Elucidating Mechanistic Details: The precise molecular mechanisms by which this compound exerts its effects are not fully understood. Future investigations will likely focus on delineating the specific signaling cascades and downstream effector molecules involved in its biological activities. This could involve studying its impact on various cellular processes, including inflammation, oxidative stress, and cell proliferation. wikipedia.org
Exploration of Synergistic Molecular Effects in Combination with Other Chemical Entities (In Vitro/Mechanistic)
The potential for this compound to act synergistically with other chemical compounds is a promising area of research. Combining this flavonoid with other agents could enhance therapeutic efficacy and potentially reduce required dosages, thereby minimizing side effects.
Combination with Anticancer Agents: Given the known anticancer properties of many flavonoids, investigating the synergistic effects of this compound with established chemotherapeutic drugs is a logical next step. nih.gov In vitro studies could assess the impact of combination treatments on cancer cell viability, apoptosis, and cell cycle progression. Mechanistic studies would aim to understand the molecular basis for any observed synergy.
Synergy with Other Bioactive Compounds: Exploring combinations with other natural products or synthetic compounds could unlock new therapeutic possibilities. For instance, combining this compound with other antioxidants could lead to enhanced protection against oxidative stress-related diseases. researchgate.net
Application of Emerging Computational Techniques for Advanced Modeling
Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery and development. mdpi.com These techniques offer a powerful means to predict the properties and behavior of molecules like this compound, thereby guiding experimental research.
Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with various protein targets. ekb.egnih.govunsoed.ac.id This can help in identifying potential new molecular targets and in designing more potent and selective analogs. Virtual screening of large compound libraries can also be used to identify other molecules with similar or complementary activities.
Quantum Chemical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including optimized geometry, electronic structure, and reactivity. acs.orgproquest.comresearchgate.net These calculations can provide insights into the antioxidant activity of flavonoids and help to explain their structure-activity relationships. acs.org
ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.govnih.gov This information is crucial for assessing the drug-likeness of these compounds and for identifying potential liabilities early in the drug discovery process.
Integration of this compound Research within Broader Chemical Biology and Material Science Paradigms
The applications of this compound and its derivatives are not limited to the pharmaceutical realm. There is growing interest in exploring its potential in the broader fields of chemical biology and material science.
Chemical Biology Probes: Due to its specific interactions with biological macromolecules, this compound could be developed into a chemical probe to study cellular processes. By attaching fluorescent tags or other reporter groups, researchers could visualize the localization and dynamics of this compound within living cells.
Advanced Materials: The unique chemical structure of flavonoids, including this compound, makes them interesting building blocks for the development of new materials. For example, their antioxidant properties could be harnessed to create more stable and durable polymers. Their ability to interact with metal ions could also be exploited in the design of novel sensors or catalysts. The use of flavanones in natural dyes for fabrics is an existing example of their application in material science. wikipedia.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Hydroxy-phenyl)-chroman-4-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via Michael addition or Claisen-Schmidt condensation. For example, a two-step Michael addition involves reacting substituted acetophenones with aldehydes under alkaline conditions (e.g., 10% KOH in ethanol at 5–10°C for 24 h). Recrystallization from ethanol or DMF yields pure crystals . Optimization includes adjusting stoichiometry, temperature, and solvent polarity to enhance regioselectivity and yield (typically 75–85%) .
Q. How is the structural conformation of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The fused pyran ring adopts an envelope conformation with puckering parameters (Q, θ, φ) calculated from diffraction data. For derivatives, dihedral angles between aromatic rings (e.g., 65.3° in 2-(4-chlorophenyl)-6-methoxychroman-4-one) and intermolecular interactions (C–H···O hydrogen bonds) are analyzed to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR identify hydroxyl groups (δ 9–12 ppm for phenolic -OH) and aromatic protons.
- FT-IR : Peaks at 1650–1680 cm confirm the carbonyl (C=O) group.
- MS : High-resolution ESI-MS validates molecular weight (e.g., CHO, M = 256.25) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in antiparasitic IC values (e.g., 10 µM vs. 50 µM against Trypanosoma brucei) may arise from assay conditions (pH, cell lines) or stereochemical purity. Validate using:
- Enantiomeric resolution : Chiral HPLC or enzymatic kinetic resolution to isolate (R)- or (S)-isomers.
- Dose-response assays : Standardize protocols across multiple labs using WHO-recommended parasite strains .
Q. What strategies improve the metabolic stability of this compound for in vivo studies?
- Methodological Answer : To address rapid glucuronidation:
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF) at C-3 to block phase II metabolism.
- Prodrug design : Mask phenolic -OH groups with acetyl or glycoside moieties, which hydrolyze in target tissues .
Q. How does substitution at the phenyl ring influence the compound’s antioxidant efficacy?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation enthalpy (BDE) of O–H groups. Derivatives with electron-donating groups (e.g., -OCH at C-4') show lower BDE (∼75 kcal/mol), enhancing radical scavenging. Validate via DPPH/ABTS assays and compare with reference antioxidants (e.g., ascorbic acid) .
Q. What computational tools predict the binding affinity of this compound to estrogen receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ER-α/β. Key steps:
- Ligand preparation : Optimize 3D structure at pH 7.4 using Gaussian08.
- Binding site analysis : Identify residues (e.g., Glu353, Arg394) critical for hydrogen bonding. Compare with known agonists (e.g., 17β-estradiol) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
